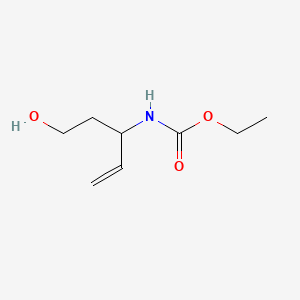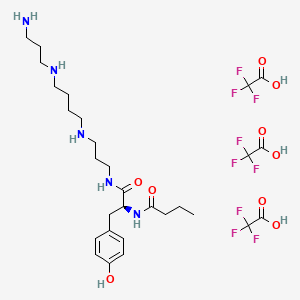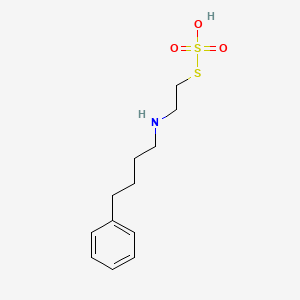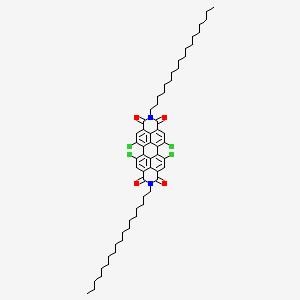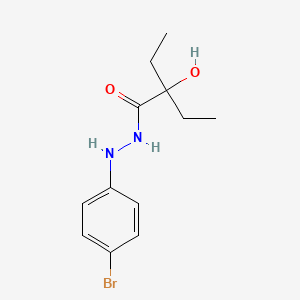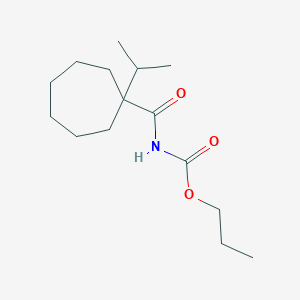
Einecs 261-956-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H8Cl3NO3. It is known for its unique structure, which includes a trichlorophenyl group attached to a 5-oxo-L-prolinate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate typically involves the reaction of 2,4,6-trichlorophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography is common in industrial production .
化学反応の分析
Types of Reactions: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives .
科学的研究の応用
2,4,6-Trichlorophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 5-oxo-L-prolinate moiety may also play a role in binding to biological molecules, affecting their function and activity.
類似化合物との比較
- 2,4,5-Trichlorophenyl 5-oxo-L-prolinate
- 2,4-Dichlorophenyl 5-oxo-L-prolinate
- 2,6-Dichlorophenyl 5-oxo-L-prolinate
Comparison: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer chlorine atoms may exhibit different reactivity patterns and biological effects.
特性
CAS番号 |
59850-84-9 |
|---|---|
分子式 |
C11H8Cl3NO3 |
分子量 |
308.5 g/mol |
IUPAC名 |
(2,4,6-trichlorophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16) |
InChIキー |
AXAMGQGRJNJYQZ-UHFFFAOYSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
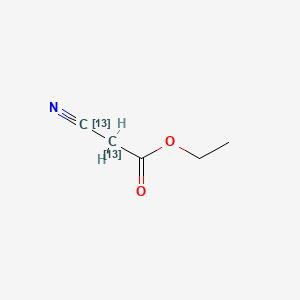

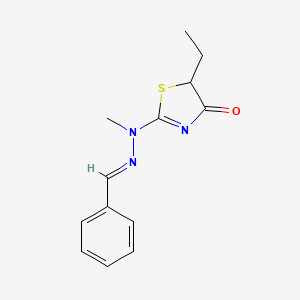
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
